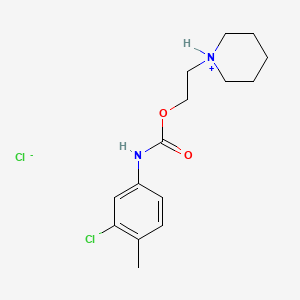

2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride

Description

This quaternary ammonium carbamate derivative (CAS: Not explicitly provided; molecular formula: C21H27ClN2O3, molecular weight: 390.9 g/mol) features a piperidin-1-ium moiety linked via an ethyl chain to a carbamate group substituted with a 3-chloro-4-methylphenyl ring . The chloride counterion enhances solubility, a common strategy for improving bioavailability in pharmaceutically relevant compounds. Structural attributes include:

- Hydrogen bond donors/acceptors: 2 donors (carbamate NH and piperidinium NH) and 4 acceptors (carbamate O, piperidinium N<sup>+</sup>-O interactions) .

- Rotatable bonds: 8, suggesting moderate conformational flexibility .

- Topological polar surface area (TPSA): 52 Ų, indicative of moderate membrane permeability .

Properties

CAS No. |

20224-22-0 |

|---|---|

Molecular Formula |

C15H22Cl2N2O2 |

Molecular Weight |

333.2 g/mol |

IUPAC Name |

2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride |

InChI |

InChI=1S/C15H21ClN2O2.ClH/c1-12-5-6-13(11-14(12)16)17-15(19)20-10-9-18-7-3-2-4-8-18;/h5-6,11H,2-4,7-10H2,1H3,(H,17,19);1H |

InChI Key |

LMQOWJRVRFPYHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OCC[NH+]2CCCCC2)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Chloroformate Reaction

One of the preferred methods involves reacting the piperidin-1-ium-1-ylethyl amine with 3-chloro-4-methylphenyl chloroformate or an equivalent carbamoyl chloride derivative. This reaction typically proceeds under mild basic conditions to facilitate nucleophilic attack on the electrophilic carbonyl carbon of the chloroformate, forming the carbamate bond.

- Reaction conditions: Solvents such as dichloromethane or tetrahydrofuran are used, often at 0–25 °C to control reaction rate and minimize side reactions.

- Base: Triethylamine or sodium bicarbonate is commonly employed to neutralize HCl generated during the reaction.

- Purification: The crude product is purified by silica gel chromatography using solvent systems such as dichloromethane/methanol mixtures.

Salt Formation and Isolation

The chloride salt is typically obtained by treatment of the free base carbamate with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as dioxane or ethyl acetate. This step ensures the compound is isolated as the stable hydrochloride salt, improving solubility and stability.

Specific Example Procedure from Patent EP0384288A2

A detailed preparation example from the patent EP0384288A2 illustrates the synthesis of similar piperidine carbamate derivatives:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Reaction of piperidin-1-ylethyl amine with 3-chloro-4-methylphenyl chloroformate in dichloromethane at 0-5 °C with triethylamine | 75-85% | Controlled temperature to avoid side reactions |

| 2 | Work-up by aqueous extraction and drying over magnesium sulfate | - | Removal of inorganic salts and solvents |

| 3 | Purification by silica gel chromatography (DCM/MeOH 95:5) | >90% purity | Final isolation of carbamate intermediate |

| 4 | Treatment with HCl in dioxane to form chloride salt | Quantitative | Salt formation enhances stability |

This method demonstrates high yield and purity, suitable for scale-up synthesis.

Alternative Synthetic Routes and Supporting Data

Microwave-Assisted Synthesis

A recent study employing microwave irradiation to accelerate carbamate formation reported:

- Starting materials: N,N-dimethyl-piperidin-4-amine and 3-chloro-4-methylphenyl carbamoyl chloride.

- Conditions: Microwave reactor at 130 °C for 4 hours.

- Work-up: Dilution with methanol, neutralization with sodium bicarbonate, filtration.

- Purification: Silica gel chromatography with dichloromethane/ammonia in methanol (100:1).

- Yield: Approximately 20 mg from 100 mg starting amine, indicating moderate efficiency.

This approach offers a rapid alternative to conventional heating but requires optimization for scale and yield.

Reductive Amination and Carbamate Formation

In related piperidine derivatives, reductive amination of substituted phenylamines with piperidin-4-one followed by carbamate formation has been reported. Sodium triacetoxyborohydride is used as a reducing agent in dichloroethane solvent, followed by treatment with chloroformates to form carbamates.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Chloroformate Reaction | Piperidin-1-ylethyl amine, 3-chloro-4-methylphenyl chloroformate, triethylamine | 0–5 °C, DCM solvent | 75-85 | High purity, scalable | Requires low temperature control |

| Microwave-Assisted | N,N-dimethyl-piperidin-4-amine, carbamoyl chloride | 130 °C, 4 h, microwave | Moderate (~20 mg scale) | Rapid reaction | Lower yield, scale-up challenges |

| Reductive Amination + Carbamate | Substituted phenylamine, piperidin-4-one, sodium triacetoxyborohydride | Room temp, DCE solvent | Variable | Versatile for analogues | Multi-step, longer synthesis |

Research Findings and Notes

- The carbamate linkage formation is highly sensitive to reaction conditions; temperature and solvent choice critically affect yield and purity.

- Salt formation with hydrochloric acid stabilizes the compound and enhances solubility, a crucial step for pharmaceutical applications.

- Microwave-assisted methods provide time-efficient alternatives but require further optimization for industrial applicability.

- Purification by silica gel chromatography remains the standard for isolating high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Variations

The compound belongs to a family of piperidinium carbamates with aryl substitutions. Below is a comparative analysis with structurally similar derivatives:

<sup>a</sup> LogP values estimated from structural analogs where direct data unavailable.

<sup>b</sup> Derived from ’s reported LogP of 5.82 for the hexoxyphenyl variant.

Impact of Substituents on Physicochemical Properties

- Chloro and Methyl Groups : The 3-chloro-4-methyl substitution in the target compound likely enhances lipophilicity (higher LogP vs. methoxy derivatives) and steric hindrance, which may influence receptor binding or metabolic stability .

- Methoxy vs. In contrast, longer alkoxy chains (e.g., hexyloxy) drastically increase LogP (~5.82), favoring lipid bilayer penetration .

- Benzyloxy Groups : The 3-OCH2Ph substituent introduces aromaticity and bulk, which could enhance π-π interactions in target binding but may limit bioavailability due to increased molecular weight .

Hypothesized Structure-Activity Relationships (SAR)

- Piperidinium Moiety : The quaternary ammonium group likely contributes to cholinergic activity or enzyme inhibition (e.g., acetylcholinesterase) via cationic interactions .

- Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl) may stabilize the carbamate bond against hydrolysis.

- Bulky groups (e.g., -CH3, -OCH2Ph) could modulate binding pocket interactions or metabolic pathways (e.g., cytochrome P450 interactions) .

Biological Activity

The compound 2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride (CAS 20224-22-0) is a derivative of piperidine and carbamate, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on cholinesterase enzymes, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 333.253 g/mol. The structure features a piperidine ring, a carbamate moiety, and a chloro-substituted aromatic ring, which are critical for its biological activity.

Cholinesterase Inhibition

One of the most significant biological activities associated with this compound is its inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission by hydrolyzing the neurotransmitter acetylcholine.

In Vitro Studies :

- IC50 Values : Various studies have reported IC50 values for related compounds in the range of 1.60 to over 300 µM for AChE and BChE inhibition. For instance, certain derivatives showed potent inhibition with IC50 values below 20 µM, indicating strong biological activity against these enzymes .

| Compound | IC50 (AChE) | IC50 (BChE) |

|---|---|---|

| Compound A | 9.68 µM | 11.59 µM |

| Compound B | 19.85 µM | >20 µM |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine or aromatic rings significantly influence inhibitory potency. For example:

- Substitution Patterns : Methyl substitution at specific positions on the aromatic ring enhances inhibitory activity, suggesting that steric and electronic factors are critical for binding affinity to the enzyme active sites .

Anti-Alzheimer Potential

Research has highlighted the potential of piperidine derivatives in treating neurodegenerative diseases such as Alzheimer's. In particular, compounds with similar structures to 2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate;chloride have been shown to inhibit AChE effectively, thereby increasing acetylcholine levels in the brain .

Cytotoxicity Assessments

In vitro cytotoxicity studies using HepG2 cells have demonstrated that several derivatives exhibit mild cytotoxicity while maintaining selectivity towards cholinesterases. This balance is crucial for developing therapeutics that target neurological conditions without significant off-target effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-piperidin-1-ium-1-ylethyl N-(3-chloro-4-methylphenyl)carbamate; chloride?

- Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes:

Intermediate formation : React 3-chloro-4-methylaniline with a carbamate precursor (e.g., chloroethyl carbamate) under basic conditions (e.g., NaOH in dichloromethane) to form the carbamate linkage .

Piperidinium introduction : Quaternize the piperidine nitrogen using methyl iodide or similar alkylating agents, followed by ion exchange with chloride salts to yield the final product .

- Key considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-alkylation or byproduct formation.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the presence of the piperidinium proton environment (δ ~3.0–4.0 ppm) and aromatic protons from the 3-chloro-4-methylphenyl group (δ ~7.0–7.5 ppm) .

- Mass spectrometry : Verify the molecular ion peak (e.g., m/z ~325 for the cation) and chloride counterion (via elemental analysis) .

- HPLC : Ensure ≥95% purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for synthesis steps involving volatile reagents (e.g., methyl iodide) .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the carbamate group .

- Waste disposal : Neutralize acidic/basic byproducts before disposal and adhere to local regulations for halogenated organic waste .

Advanced Research Questions

Q. How does the piperidinium group influence the compound’s solubility and bioavailability?

- Methodological Answer :

- Solubility studies : Perform phase-solubility analysis in buffers (pH 1.2–7.4) to assess ionized vs. unionized forms. The quaternary ammonium group enhances water solubility but may reduce membrane permeability .

- LogP determination : Use shake-flask or HPLC methods to measure partition coefficients. Compare with non-quaternized analogs to isolate the piperidinium’s contribution .

- Bioavailability testing : Conduct in vitro Caco-2 cell assays to evaluate intestinal absorption .

Q. What computational methods can predict the compound’s reactivity or degradation pathways?

- Methodological Answer :

- DFT calculations : Model hydrolysis mechanisms of the carbamate group using software like Gaussian or ORCA. Identify transition states and activation energies .

- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., acetylcholinesterase) to guide structure-activity relationship (SAR) studies .

- Degradation prediction : Use software like EPI Suite to estimate environmental half-life and hydrolysis products under varying pH/temperature conditions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial assays, enzyme inhibition) and apply statistical tools (e.g., ANOVA) to identify outliers or batch-specific variability .

- Dose-response reevaluation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to confirm IC50/EC50 values .

- Impurity profiling : Use LC-MS to detect trace impurities (e.g., dechlorinated byproducts) that may skew bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.